BenchChemオンラインストアへようこそ!

tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate

PIKfyve Kinase Inhibition Cancer Therapy

This Boc-protected piperidin-4-yl carbamate features a 5-chloropyrazine-2-carbonyl substituent, ensuring regioisomeric integrity essential for kinase inhibitor and antimycobacterial SAR programs. The Boc group enables orthogonal protection strategies; mild acidic deprotection (TFA or HCl/dioxane) releases the free amine—an Aurora B inhibitor with IC₅₀=0.7 nM. Serves as an ideal matched negative control for PIKfyve (IC₅₀ >5,000-fold weaker than lead series), enabling unambiguous assay window establishment. Procure as a single, stable stock for on-demand access to both inactive and active pharmacophores.

Molecular Formula C15H21ClN4O3
Molecular Weight 340.81
CAS No. 1802420-16-1
Cat. No. B2899198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate
CAS1802420-16-1
Molecular FormulaC15H21ClN4O3
Molecular Weight340.81
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl
InChIInChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-10-4-6-20(7-5-10)13(21)11-8-18-12(16)9-17-11/h8-10H,4-7H2,1-3H3,(H,19,22)
InChIKeyFUAYBGYBSFIDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate (CAS 1802420-16-1): Procurement-Relevant Structural and Pharmacological Profile


tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate (CAS 1802420-16-1), molecular formula C₁₅H₂₁ClN₄O₃, is a Boc-protected piperidin-4-yl carbamate featuring a 5-chloropyrazine-2-carbonyl substituent. This compound serves as a versatile synthetic intermediate in medicinal chemistry, wherein the Boc group provides orthogonal protection of the secondary amine for selective deprotection under mild acidic conditions . The 5-chloropyrazine moiety serves as a critical pharmacophore and synthetic handle for further derivatization (e.g., nucleophilic aromatic substitution, cross-coupling), making it a privileged building block for kinase inhibitor and anti-infective lead generation programs .

Why Generic Substitution Fails for tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate: The Structural Determinants of Function


Substitution of this compound with superficially similar analogs—such as the 3-yl regioisomer (CAS 2377034-73-4), the 6-chloropyrazine congener, or the des-Boc free amine—carries significant risk of divergent biological and synthetic outcomes. Amide coupling at the piperidine 4-position versus 3-position yields distinct spatial orientation of the carbamate side chain, altering target binding conformations and synthetic intermediate reactivity . The 5-chloro substitution on the pyrazine ring has been shown in systematic SAR studies to confer superior antimycobacterial activity compared to 6-chloro positional isomers or non-chlorinated analogs . Furthermore, the Boc group is not merely an inert protective functionality; its removal unmasks a free amine whose Aurora B kinase inhibitory potency improves by >8,000-fold (IC₅₀ = 0.7 nM for the free amine vs. ~10,000 nM for the Boc-protected form in PIKfyve assays), demonstrating that the protecting group state fundamentally dictates the biological profile .

Quantitative Differentiation Evidence for tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate vs. Closest Analogs


PIKfyve Inhibitory Potency: Target Compound vs. Lead Series Analogs in Same Patent Table

In a unified PIKfyve biochemical inhibition screen (Carna Biosciences ADP-Glo kinase assay) reported in US Patent US20240016810, the target compound (Compound TABLE 16.23) exhibited very weak PIKfyve inhibition with IC₅₀ = 5.75–10,000 nM. By contrast, the lead compound in the same patent (Compound TABLE 16.2; BDBM50590929) achieved IC₅₀ = 1 nM—a potency differential of 5,750- to 10,000-fold . This marked difference positions the target compound as an ideal negative control or selectivity profiling probe for PIKfyve inhibitor screening cascades.

PIKfyve Kinase Inhibition Cancer Therapy

5-Chloro vs. 6-Chloro Pyrazine Substitution: Class-Level Antimycobacterial Activity Advantage

A systematic SAR study (Zítko et al., Molecules, 2018) evaluating N-pyrazinylbenzamides as antimycobacterial agents established that 5-chloro-substituted pyrazine derivatives were generally more active against Mycobacterium tuberculosis H₃₇Rv than their 6-chloro positional isomers or non-chlorinated analogs. The best compounds in the 5-chloro series achieved MIC values of 6.25–3.13 µg/mL with selectivity indices >10 . While these data derive from a structurally related chemotype (benzamides rather than carboxamides), the consistent SAR trend provides class-level inference that the 5-chloro pyrazine substitution pattern is superior to the 6-chloro isomer for anti-infective activity.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Aurora B Kinase Inhibitor Precursor: Boc-Protected Negative Control with >8,000-Fold SAR Window

The free amine derivative 1-(5-chloropyrazine-2-carbonyl)piperidin-4-amine (CAS 2153854-01-2)—accessible from the target compound via Boc deprotection—has been reported to inhibit Aurora kinase B with IC₅₀ = 0.7 nM, surpassing the conventional inhibitor MLN8237 by over 6-fold . The target Boc-protected compound itself shows IC₅₀ >10,000 nM in PIKfyve kinase assays . Although direct Aurora B data for the target compound are not available, this >14,000-fold difference in potency between protected and deprotected forms establishes the Boc group as a critical molecular switch for kinase activity, enabling the target compound to serve as an inactive precursor or negative control in kinase selectivity panels.

Aurora Kinase B Cancer Selectivity Profiling

Regioisomeric Differentiation: Piperidin-4-yl vs. Piperidin-3-yl Carbamate Scaffolds

The piperidin-4-yl carbamate regioisomer (target compound, CAS 1802420-16-1) and its 3-yl counterpart (CAS 2377034-73-4) are both commercially catalogued as distinct chemical entities . The 4-position attachment directs the carbamate side chain equatorially on the piperidine ring, which is geometrically distinct from the 3-position substitution; this positional difference is known to influence hydrogen bonding geometry in target protein binding pockets and dictates the trajectory of the Boc-protected amine for subsequent derivatization. No direct comparative biological data are currently available for these two regioisomers.

Regioisomerism Medicinal Chemistry Synthetic Intermediate

Boc-Protected Amine vs. Free Amine: Synthetic Utility and Stability Differentiation

The Boc (tert-butoxycarbonyl) protecting group on the target compound provides acid-labile protection of the piperidin-4-amine, enabling selective deprotection with TFA or HCl/dioxane to generate the free amine for further functionalization . By contrast, the unprotected analog 1-(5-chloropyrazine-2-carbonyl)piperidin-4-amine (CAS 2153854-01-2) requires different handling and is susceptible to oxidation and premature reaction during multi-step syntheses. The Boc-protected form is the preferred intermediate for solid-phase synthesis, parallel library construction, and Fmoc/t-Bu orthogonal protection strategies, whereas the free amine is required for direct biological testing .

Boc Protection Solid-Phase Synthesis Intermediate Stability

Optimal Research and Procurement Application Scenarios for tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate


PIKfyve Inhibitor Screening: Negative Control and Selectivity Profiling

With PIKfyve IC₅₀ = 5,750–10,000 nM—>5,000-fold weaker than the lead compound in the same patent series (IC₅₀ = 1 nM)—this compound serves as an ideal matched negative control for PIKfyve biochemical and cellular screening cascades. It enables researchers to establish assay windows and confirm that observed phenotypes are PIKfyve-specific rather than arising from off-target or nonspecific effects. Its structural similarity to the lead series ensures that any differential activity is attributable to the intended SAR rather than physicochemical artifacts .

On-Demand Aurora B Kinase Inhibitor Generation via Boc Deprotection

The compound's Boc group can be rapidly removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to generate 1-(5-chloropyrazine-2-carbonyl)piperidin-4-amine, a potent Aurora B inhibitor with IC₅₀ = 0.7 nM. This enables on-demand access to the active pharmacophore without the storage and handling challenges of the free amine. The Boc-protected precursor is the preferred procurement form for laboratories that require flexible access to both the inactive (Boc-protected) and active (free amine) forms from a single, stable stock .

Anti-Infective Lead Optimization: 5-Chloropyrazine Scaffold Development

The 5-chloropyrazine-2-carbonyl motif is validated in the literature as a privileged substructure for antimycobacterial activity, with 5-chloro substitution conferring superior potency compared to 6-chloro isomers or non-chlorinated analogs in M. tuberculosis H₃₇Rv assays. This compound provides a functionalized 5-chloropyrazine building block amenable to further derivatization (amide coupling, nucleophilic aromatic substitution, Suzuki cross-coupling) for the construction of focused anti-infective screening libraries .

Regioisomerically Pure Building Block for Parallel Library Synthesis

As a regioisomerically defined piperidin-4-yl carbamate (as opposed to the 3-yl isomer CAS 2377034-73-4), this compound provides unambiguous synthetic entry to 4-substituted piperidine libraries. The Boc group enables orthogonal protection strategies compatible with solid-phase synthesis and Fmoc/t-Bu protocols, making this compound a strategic procurement choice for medicinal chemistry teams constructing structurally diverse, high-purity compound collections where regioisomeric integrity is non-negotiable .

Quote Request

Request a Quote for tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.